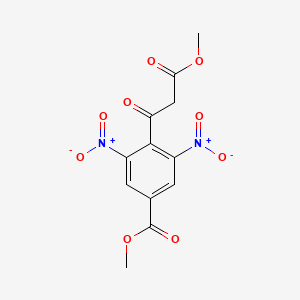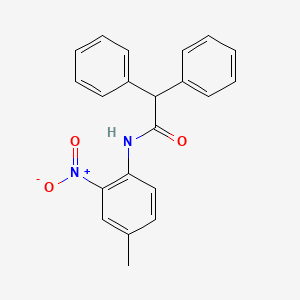
methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate, also known as MDPD, is a chemical compound that has gained significant attention in the field of scientific research. MDPD is a yellow crystalline powder that has a molecular formula of C12H10N2O8 and a molecular weight of 318.22 g/mol. The compound has a wide range of applications, including its use as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The exact mechanism of action of methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate is not fully understood. However, studies have shown that the compound can act as a nucleophile and undergo nucleophilic substitution reactions with various electrophilic compounds. This compound has also been shown to exhibit antioxidant properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can exert various biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory and analgesic properties. This compound has also been investigated for its potential use in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate has several advantages as a chemical reagent in laboratory experiments. The compound is readily available and can be synthesized using relatively simple procedures. This compound is also stable under normal laboratory conditions. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the research on methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate. One area of interest is the development of new synthetic routes for the compound, which could lead to the synthesis of novel organic compounds. Another area of interest is the investigation of this compound's potential as a fluorescent probe for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate can be synthesized using a multistep process that involves the reaction of 3,5-dinitrobenzoic acid with methoxyacetic anhydride to form the intermediate 3-methoxy-3-oxopropanoyl-3,5-dinitrobenzoic acid. The intermediate is then treated with methyl iodide to obtain this compound.
Applications De Recherche Scientifique
Methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate has been extensively studied for its potential applications in the field of organic chemistry. The compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropanoyl)-3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O9/c1-22-10(16)5-9(15)11-7(13(18)19)3-6(12(17)23-2)4-8(11)14(20)21/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZUKTUXUCBLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)



![4-(3-methoxyphenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4900153.png)
![2-(4-bromophenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4900159.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4900189.png)
![2-{[6-(3,5-dimethylphenoxy)hexyl]amino}ethanol](/img/structure/B4900201.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-3-methoxy-1-propanamine](/img/structure/B4900203.png)


![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4900222.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900225.png)